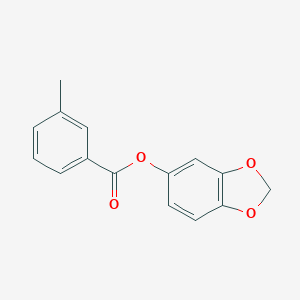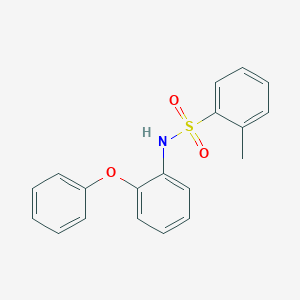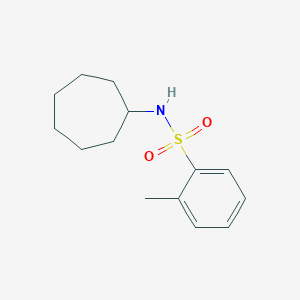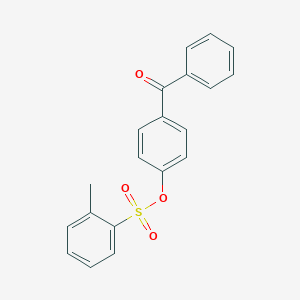
1,3-Benzodioxol-5-yl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-yl 3-methylbenzoate, also known as MDBP, is a chemical compound that belongs to the class of benzodioxoles. It is a synthetic compound that is commonly used in scientific research due to its unique properties. MDBP has been the subject of many studies, and its potential applications in various fields have been explored extensively.
Mechanism of Action
The exact mechanism of action of 1,3-Benzodioxol-5-yl 3-methylbenzoate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways and receptors in the body. It has been found to interact with the serotonin and dopamine receptors, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
1,3-Benzodioxol-5-yl 3-methylbenzoate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various tissues, including the brain, liver, and kidneys. It has also been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
1,3-Benzodioxol-5-yl 3-methylbenzoate has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 1,3-Benzodioxol-5-yl 3-methylbenzoate. One area of interest is its potential as a treatment for various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as an anti-cancer agent, as it has been found to exhibit cytotoxic effects on various cancer cell lines. Further studies are needed to fully explore the potential applications of 1,3-Benzodioxol-5-yl 3-methylbenzoate in these and other areas.
Synthesis Methods
1,3-Benzodioxol-5-yl 3-methylbenzoate can be synthesized through a multi-step process that involves the reaction of 3-methylbenzoic acid with 1,3-benzodioxole in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Scientific Research Applications
1,3-Benzodioxol-5-yl 3-methylbenzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.
properties
Molecular Formula |
C15H12O4 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl 3-methylbenzoate |
InChI |
InChI=1S/C15H12O4/c1-10-3-2-4-11(7-10)15(16)19-12-5-6-13-14(8-12)18-9-17-13/h2-8H,9H2,1H3 |
InChI Key |
ZUJXSVABWMVHBH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)








![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)

![2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B290750.png)
